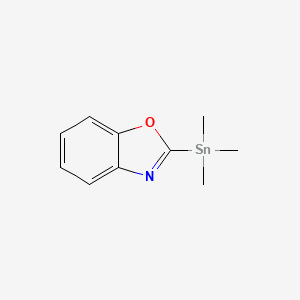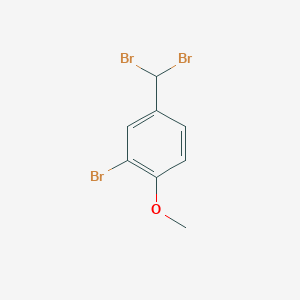
2-Bromo-4-(dibromomethyl)-1-methoxybenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromo-4-(dibromomethyl)-1-methoxybenzene is an organic compound that belongs to the class of brominated aromatic compounds It is characterized by the presence of bromine atoms and a methoxy group attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(dibromomethyl)-1-methoxybenzene typically involves the bromination of 1-methoxy-2-methylbenzene (anisole) followed by further bromination to introduce the dibromomethyl group. The reaction conditions often include the use of bromine (Br2) and a catalyst such as iron(III) bromide (FeBr3) to facilitate the electrophilic aromatic substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially using continuous flow reactors and automated systems to control reaction parameters precisely.
化学反应分析
Types of Reactions
2-Bromo-4-(dibromomethyl)-1-methoxybenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles in nucleophilic aromatic substitution reactions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The bromine atoms can be reduced to form less brominated derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted benzene derivatives, while oxidation reactions can produce quinones.
科学研究应用
2-Bromo-4-(dibromomethyl)-1-methoxybenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals, agrochemicals, and materials science research.
作用机制
The mechanism by which 2-Bromo-4-(dibromomethyl)-1-methoxybenzene exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The bromine atoms and methoxy group can participate in various binding interactions, influencing the compound’s reactivity and biological activity. The exact pathways depend on the specific application and target molecules involved.
相似化合物的比较
Similar Compounds
2-Bromo-4-chloro-1-(dibromomethyl)benzene: Similar structure but with a chlorine atom instead of a methoxy group.
2-Bromo-4-fluoro-1-iodobenzene: Contains fluorine and iodine atoms, offering different reactivity and applications.
2-Bromo-4-methylpropiophenone: A haloketone with different functional groups, used in organic synthesis and as a precursor for other compounds.
Uniqueness
2-Bromo-4-(dibromomethyl)-1-methoxybenzene is unique due to the combination of bromine atoms and a methoxy group on the benzene ring, providing distinct chemical properties and reactivity. This uniqueness makes it valuable in specific synthetic applications and research studies.
属性
CAS 编号 |
82894-82-4 |
|---|---|
分子式 |
C8H7Br3O |
分子量 |
358.85 g/mol |
IUPAC 名称 |
2-bromo-4-(dibromomethyl)-1-methoxybenzene |
InChI |
InChI=1S/C8H7Br3O/c1-12-7-3-2-5(8(10)11)4-6(7)9/h2-4,8H,1H3 |
InChI 键 |
KEGGEJMUADVNIX-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C=C1)C(Br)Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-(Trifluoromethyl)-4H-furo[3,2-B]indole-2-carboxylic acid](/img/structure/B14427711.png)
![1,4-Difluoro-2,5-bis[(propan-2-yl)sulfanyl]benzene](/img/structure/B14427734.png)
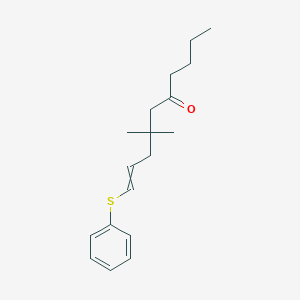
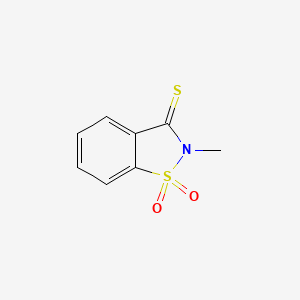
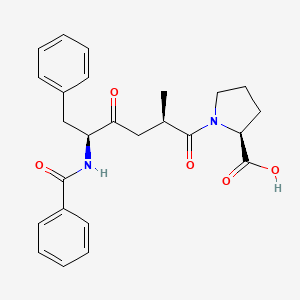
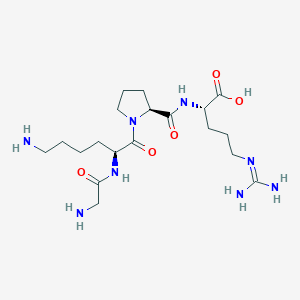
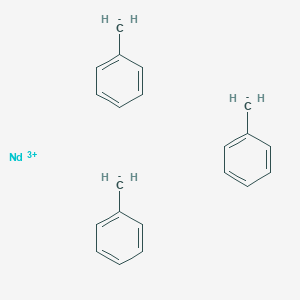
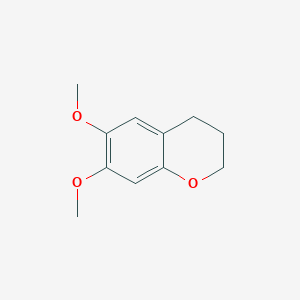
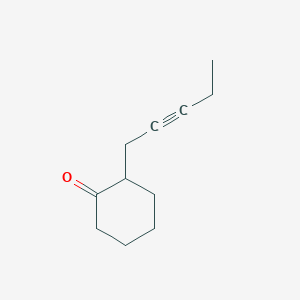
![8,9,10,11,12,12a-Hexahydroazocino[2,1-a]isoindol-5(7H)-one](/img/structure/B14427782.png)
![3-[(3-Methylbut-2-en-1-yl)oxy]but-1-ene](/img/structure/B14427788.png)
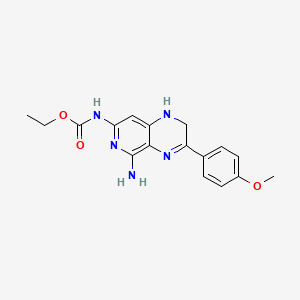
![1-(Ethoxymethyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B14427795.png)
